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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B3021686 Get Quote

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for

5-Bromo-2-hydroxypyrimidine (CAS No: 38353-06-9), a crucial building block in organic

synthesis and drug development. This guide is intended for researchers, scientists, and

professionals in the pharmaceutical and chemical industries, offering a detailed exploration of

its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Duality of 5-Bromo-2-
hydroxypyrimidine
5-Bromo-2-hydroxypyrimidine, with the molecular formula C₄H₃BrN₂O and a molecular

weight of approximately 174.98 g/mol , is a pale yellow crystalline solid.[1] A critical aspect of its

chemistry, essential for the accurate interpretation of its spectroscopic data, is its existence in a

tautomeric equilibrium between the aromatic hydroxy form (5-Bromo-2-hydroxypyrimidine)

and the non-aromatic pyrimidinone form (5-Bromo-2(1H)-pyrimidinone). This equilibrium is

influenced by factors such as the solvent and the physical state (solid or solution). The

presence of both tautomers can be observed and differentiated through various spectroscopic

techniques, providing a deeper understanding of the molecule's reactivity and electronic

properties.
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NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure

of organic compounds. For 5-Bromo-2-hydroxypyrimidine, both ¹H and ¹³C NMR are vital for

confirming the identity and purity of the compound and for studying its tautomeric equilibrium.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of pyrimidine derivatives is

crucial for reproducibility and accurate interpretation.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-2-hydroxypyrimidine.

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as

Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen

for its ability to dissolve a wide range of organic compounds and for its characteristic solvent

peak that does not interfere with the signals of interest.

¹H NMR Data Acquisition:

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Utilize a standard single-pulse experiment.

Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 2-4

seconds, a relaxation delay of 1-5 seconds, and 16-64 scans to ensure a good signal-to-

noise ratio.

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at approximately

2.50 ppm.

¹³C NMR Data Acquisition:

Acquire the spectrum on the same spectrometer.

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for

each unique carbon atom.
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Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 1-2

seconds, a relaxation delay of 2-10 seconds, and a significantly larger number of scans

(e.g., 1024-4096) due to the low natural abundance of the ¹³C isotope.

Reference the chemical shifts to the solvent peak of DMSO-d₆ at approximately 39.52

ppm.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 5-Bromo-2-hydroxypyrimidine is expected to show distinct signals

corresponding to the protons on the pyrimidine ring. The chemical shifts are influenced by the

electron-withdrawing effects of the nitrogen atoms and the bromine atom.

Expected ¹H NMR Data (in DMSO-d₆):

Proton
Expected Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4/H-6 ~ 8.2 - 8.5 Singlet -

N-H ~ 12.0 - 13.0 Broad Singlet -

Interpretation:

H-4 and H-6 Protons: In the symmetric 5-Bromo-2-hydroxypyrimidine tautomer, the

protons at positions 4 and 6 are chemically equivalent and are expected to appear as a

single singlet in the downfield region (around 8.2-8.5 ppm). The deshielding is due to the

electronegativity of the adjacent nitrogen atoms.

N-H Proton: The proton attached to the nitrogen atom in the pyrimidinone tautomer is

expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10

ppm). This is due to its acidic nature and participation in hydrogen bonding. The broadness

of the signal is a result of chemical exchange and quadrupolar relaxation from the adjacent

nitrogen atom.

¹³C NMR Spectral Data and Interpretation
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The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data (in DMSO-d₆):

Carbon Expected Chemical Shift (ppm)

C-2 ~ 155 - 165

C-4/C-6 ~ 140 - 150

C-5 ~ 95 - 105

Interpretation:

C-2 Carbon: The carbon atom at the 2-position, bonded to two nitrogen atoms and an

oxygen atom (in the pyrimidinone form), is expected to be the most deshielded and appear

at the lowest field (highest ppm value).

C-4 and C-6 Carbons: The carbons at the 4 and 6 positions are also significantly deshielded

due to the adjacent nitrogen atoms and will appear at a downfield chemical shift.

C-5 Carbon: The carbon atom bonded to the bromine atom will be shifted upfield relative to

the other ring carbons due to the "heavy atom effect" of bromine, but its exact position can

vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups and Tautomeric
Forms
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 5-Bromo-2-hydroxypyrimidine, FT-IR is particularly useful for providing evidence of the

keto-enol tautomerism.
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Experimental Protocol for FT-IR Data Acquisition (KBr
Pellet Method)
The KBr pellet method is a common and reliable technique for obtaining high-quality FT-IR

spectra of solid samples.

Methodology:

Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven

to remove any absorbed moisture, which can interfere with the spectrum.

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the 5-Bromo-2-
hydroxypyrimidine sample with approximately 100-200 mg of the dry KBr powder. The

mixture should be ground to a fine, homogeneous powder to minimize light scattering.

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic

press (typically 8-10 tons) to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of

4 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

FT-IR Spectral Data and Interpretation
The FT-IR spectrum of 5-Bromo-2-hydroxypyrimidine will exhibit characteristic absorption

bands corresponding to the vibrations of its functional groups. The presence of specific bands

can help to confirm the dominant tautomeric form in the solid state.

Expected FT-IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibrational Mode Tautomer Indication

3200 - 2800 (broad) N-H stretching Pyrimidinone

~ 3100 Aromatic C-H stretching Hydroxy

~ 1680 - 1640 C=O stretching (Amide I) Pyrimidinone

~ 1600 - 1450 C=C and C=N stretching Both

~ 1250 C-N stretching Both

Below 800 C-Br stretching Both

Interpretation:

N-H and C=O Stretching: The presence of a broad absorption band in the 3200-2800 cm⁻¹

region, characteristic of N-H stretching in a hydrogen-bonded system, and a strong

absorption band around 1680-1640 cm⁻¹, indicative of a carbonyl (C=O) stretch, would

provide strong evidence for the predominance of the 5-Bromo-2(1H)-pyrimidinone tautomer

in the solid state.

Aromatic C-H Stretching: The presence of sharp absorption bands just above 3000 cm⁻¹

would suggest the presence of aromatic C-H bonds, which would be more characteristic of

the 5-Bromo-2-hydroxypyrimidine tautomer.

Ring Vibrations: The complex pattern of bands in the 1600-1450 cm⁻¹ region is due to the

stretching vibrations of the C=C and C=N bonds within the pyrimidine ring and is

characteristic of the heterocyclic core.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to deduce its structure by

analyzing the fragmentation patterns.
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Experimental Protocol for Mass Spectrometry Data
Acquisition
Electron Ionization (EI) is a common ionization technique for relatively small and volatile

organic molecules.

Methodology:

Sample Introduction: Introduce a small amount of the 5-Bromo-2-hydroxypyrimidine
sample into the mass spectrometer, typically via a direct insertion probe or after separation

by gas chromatography (if the compound is sufficiently volatile and thermally stable).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion

source. This will cause the molecule to lose an electron, forming a radical cation known as

the molecular ion (M⁺•).

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Mass Spectrum Data and Interpretation
The mass spectrum of 5-Bromo-2-hydroxypyrimidine will show a characteristic molecular ion

peak and several fragment ions. Due to the presence of bromine, the molecular ion and any

bromine-containing fragments will exhibit a characteristic isotopic pattern.

Mass Spectrum Data (from NIST WebBook):[2]
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m/z Relative Intensity (%) Possible Fragment

174 98 [M]⁺• (with ⁷⁹Br)

176 100 [M]⁺• (with ⁸¹Br)

146 15 [M - CO]⁺•

148 15 [M - CO]⁺•

95 50 [M - Br]⁺

68 30 [C₃H₂N₂]⁺

Interpretation:

Molecular Ion Peak: The mass spectrum displays a prominent molecular ion peak cluster at

m/z 174 and 176 with a nearly 1:1 intensity ratio. This is the hallmark of a compound

containing one bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. This

confirms the molecular weight of the compound.

Key Fragmentation Pathways:

Loss of Carbon Monoxide (CO): A common fragmentation pathway for pyrimidinones is the

loss of a neutral CO molecule (28 Da) from the molecular ion, leading to the fragment ions

observed at m/z 146 and 148.

Loss of Bromine: The peak at m/z 95 corresponds to the loss of a bromine radical from the

molecular ion.

Ring Fragmentation: The peak at m/z 68 likely arises from further fragmentation of the

pyrimidine ring.

The fragmentation pattern provides valuable information that corroborates the proposed

structure of 5-Bromo-2-hydroxypyrimidine.

Visualizing the Molecular Structure and Analytical
Workflow
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Visual aids are essential for understanding the relationships between the molecular structure

and the spectroscopic data.

Caption: Tautomeric equilibrium of 5-Bromo-2-hydroxypyrimidine.

NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry

5-Bromo-2-hydroxypyrimidine Sample

Dissolve in DMSO-d6
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Structural Confirmation
&

Tautomer Analysis

Acquire Spectrum (4000-400 cm-1)

Vibrational Frequencies

Generate Mass Spectrum

m/z Values, Fragmentation Pattern

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 5-Bromo-2-hydroxypyrimidine.

Conclusion
The spectroscopic characterization of 5-Bromo-2-hydroxypyrimidine by NMR, FT-IR, and

Mass Spectrometry provides a comprehensive understanding of its molecular structure. The
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data consistently supports the chemical formula C₄H₃BrN₂O and reveals the critical role of

tautomerism, with the 5-Bromo-2(1H)-pyrimidinone form being predominant in the solid state.

This in-depth guide serves as a valuable resource for scientists, enabling confident

identification, quality control, and further application of this important chemical intermediate in

research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b3021686#spectroscopic-data-for-5-bromo-2-hydroxypyrimidine
https://www.benchchem.com/product/b3021686#spectroscopic-data-for-5-bromo-2-hydroxypyrimidine
https://www.benchchem.com/product/b3021686#spectroscopic-data-for-5-bromo-2-hydroxypyrimidine
https://www.benchchem.com/product/b3021686#spectroscopic-data-for-5-bromo-2-hydroxypyrimidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3021686?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

